A Technical Guide to the Chemical Properties of 4-Amino-3,5-dimethylbenzonitrile
A Technical Guide to the Chemical Properties of 4-Amino-3,5-dimethylbenzonitrile
Introduction
4-Amino-3,5-dimethylbenzonitrile is an aromatic organic compound belonging to the aminobenzonitrile family. Characterized by a nitrile group and an amino group attached to a dimethylated benzene ring, this molecule serves as a valuable building block and intermediate in synthetic organic chemistry. Its planar structure and substitution pattern give rise to distinct chemical and physical properties. This document provides a comprehensive overview of its known chemical properties, experimental protocols for its synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of 4-Amino-3,5-dimethylbenzonitrile are summarized below. These values are crucial for its application in experimental design, reaction modeling, and analytical method development.
Table 1: Chemical Identifiers for 4-Amino-3,5-dimethylbenzonitrile
| Identifier | Value |
| IUPAC Name | 4-amino-3,5-dimethylbenzonitrile[1] |
| CAS Number | 74896-24-5[1][2][3][4] |
| Molecular Formula | C₉H₁₀N₂[1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1N)C)C#N[1] |
| InChI Key | HRWCKMHTQMYUSL-UHFFFAOYSA-N[1][2] |
| Synonyms | Benzonitrile, 4-amino-3,5-dimethyl-; NSC 128902[2] |
Table 2: Physicochemical Properties of 4-Amino-3,5-dimethylbenzonitrile
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Melting Point | 106.0 - 107.5 °C | [2] |
| Boiling Point | 322.2 °C (at 760 mmHg) | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2][5] |
| Flash Point | 148.7 ± 24.6 °C | [2] |
| Refractive Index | 1.565 | [2] |
| Polar Surface Area (PSA) | 49.8 Ų | [1][2] |
| LogP (XLogP3) | 1.7 | [1][2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity confirmation of 4-Amino-3,5-dimethylbenzonitrile.
Table 3: Spectroscopic Data for 4-Amino-3,5-dimethylbenzonitrile
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.22 (s, 2H), 2.18 (s, 6H)[3] |
| LCMS | Retention Time (RT): 1.925 min; Molecular Ion Peak (MH⁺): 147[3] |
| ¹³C NMR | Spectral data is available in public databases such as PubChem.[1] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 4-Amino-3,5-dimethylbenzonitrile.
A common and effective method for the synthesis of 4-Amino-3,5-dimethylbenzonitrile is the cyanation of 4-bromo-2,6-dimethylaniline using cuprous(I) cyanide.[3]
Materials and Reagents:
-
4-bromo-2,6-dimethylaniline
-
Cuprous(I) cyanide (CuCN)
-
N-methylpyrrolidone (NMP)
-
Water (H₂O)
-
Ammonium hydroxide solution (NH₄OH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Experimental Procedure:
-
Reaction Setup: A mixture of 4-bromo-2,6-dimethylaniline (1.90 g, 9.50 mmol) and cuprous(I) cyanide (1.71 g, 19.1 mmol) in N-methylpyrrolidone (25 mL) is prepared in a suitable reaction vessel.[3]
-
Reaction Execution: The mixture is stirred and heated to 160 °C overnight.[3]
-
Work-up: Upon completion, the reaction is cooled to room temperature. Water (10 mL) and ammonium hydroxide solution (10 mL) are added to the mixture.[3] The product is then extracted with ethyl acetate (3 x 50 mL).[3]
-
Isolation: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by flash column chromatography using dichloromethane as the eluent to yield the final product.[3]
The identity and purity of synthesized 4-Amino-3,5-dimethylbenzonitrile can be confirmed using standard analytical techniques. A general workflow is outlined below.
1. Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or chloroform) to a known concentration. The solution may be filtered to remove any particulate matter before injection. 2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is typically employed. A C18 reverse-phase column is suitable, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. 3. Detection and Identification: A mass spectrometer (MS) detector coupled with the HPLC (LC-MS) is used for definitive identification by confirming the molecular weight.[3] A UV-Vis or photodiode array (PDA) detector can also be used for quantification. 4. Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the purified compound.[3]
References
- 1. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-AMINO-3,5-DIMETHYL-BENZONITRILE | 74896-24-5 [chemicalbook.com]
- 4. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 5. 4-Amino-3,5-dimethylbenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

